molecular formula C11H11FO2S B13072175 1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid

1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid

Cat. No.: B13072175
M. Wt: 226.27 g/mol
InChI Key: HFPBWHJVFWQJPC-UHFFFAOYSA-N
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Description

1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H11FO2S It is characterized by the presence of a cyclobutane ring substituted with a carboxylic acid group and a 4-fluorophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the 4-Fluorophenylthio Group: The 4-fluorophenylthio group can be introduced via a using 4-fluorothiophenol and an appropriate leaving group on the cyclobutane ring.

    Carboxylation: The carboxylic acid group can be introduced through a using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The 4-fluorophenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid involves interactions with specific molecular targets and pathways. The 4-fluorophenylthio group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(4-Methylphenyl)-1-cyclobutanecarboxylic acid: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid is unique due to the presence of the 4-fluorophenylthio group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound for various applications.

Biological Activity

1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid, with the CAS number 1487119-72-1, is a chemical compound that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a 4-fluorophenylthio group and a carboxylic acid functional group. This unique structure contributes to its biological properties, influencing interactions with various biological targets.

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. Studies suggest that it may impact the NF-kB signaling pathway, which is crucial in inflammation and immune responses.
  • Antioxidant Activity : Preliminary investigations indicate that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cellular environments. This could have implications for diseases characterized by oxidative damage.
  • Antimicrobial Effects : Some studies have reported antimicrobial activity, suggesting that it may inhibit the growth of certain bacteria and fungi, although specific mechanisms remain to be elucidated.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Description Reference
Anti-inflammatoryInhibition of cytokine production (e.g., MCP-1)
AntioxidantReduction of oxidative stress markers
AntimicrobialInhibition of bacterial growth in vitro

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Inflammatory Disease Model : In a model of acute inflammation, administration of the compound significantly reduced levels of inflammatory markers compared to control groups. This effect was attributed to its action on the NF-kB pathway, suggesting potential use in treating conditions like rheumatoid arthritis.
  • Oxidative Stress in Neurodegeneration : A study investigating neuroprotective effects found that this compound could reduce neuronal cell death induced by oxidative stress. These findings support further exploration into its use for neurodegenerative diseases such as Alzheimer's.
  • Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Properties

Molecular Formula

C11H11FO2S

Molecular Weight

226.27 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H11FO2S/c12-8-2-4-9(5-3-8)15-11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14)

InChI Key

HFPBWHJVFWQJPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)O)SC2=CC=C(C=C2)F

Origin of Product

United States

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